

An In-depth Technical Guide to 3-Ethynyl-4-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethynyl-4-methylbenzoic acid

Cat. No.: B1489538

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This guide provides a comprehensive technical overview of **3-Ethynyl-4-methylbenzoic acid** (CAS No. 1001203-03-7), a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.^[1] Its unique structure, featuring a carboxylic acid and a terminal alkyne, makes it a versatile building block for the synthesis of complex molecular architectures.

Molecular Profile and Physicochemical Properties

3-Ethynyl-4-methylbenzoic acid is a substituted benzoic acid derivative. The presence of the electron-donating methyl group and the versatile ethynyl group on the aromatic ring dictates its chemical reactivity and potential applications.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |
|-------------------------|---|--------|
| CAS Number | 1001203-03-7 | [1] |
| Molecular Formula | C ₁₀ H ₈ O ₂ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | 3-ethynyl-4-methylbenzoic acid | [3] |
| Canonical SMILES | <chem>C#CC1=CC(C(=O)O)=CC=C1C</chem> | [3] |
| LogP | 2.295 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |

Strategic Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing **3-Ethynyl-4-methylbenzoic acid** is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[5]

Reaction Principle: The synthesis typically starts from a halogenated precursor, such as methyl 3-iodo-4-methylbenzoate. This precursor is reacted with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][6] The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.



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Caption: A generalized workflow for the synthesis of **3-Ethynyl-4-methylbenzoic acid**.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

- **Reaction Setup:** To a dry, inert-atmosphere flask, add methyl 3-iodo-4-methylbenzoate, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), and a copper(I) co-catalyst (e.g., CuI).^[2]
- **Solvent and Base:** Add a suitable solvent, such as triethylamine, which also acts as the base.^[2]
- **Alkyne Addition:** Introduce the terminal alkyne (e.g., trimethylsilylacetylene). The use of a silyl-protected alkyne can prevent self-coupling, a common side reaction.^[4]
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.^[2]
- **Workup and Deprotection:** After cooling, the reaction mixture is worked up. If a silyl-protected alkyne was used, a deprotection step (e.g., with a fluoride source or base) is necessary.
- **Ester Hydrolysis:** The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide in a methanol/water mixture.^[2]
- **Purification:** The final product, **3-Ethynyl-4-methylbenzoic acid**, is isolated by acidification of the reaction mixture, followed by filtration or extraction and can be further purified by recrystallization or column chromatography.

Expert Insight: The choice of palladium catalyst and ligands is crucial for reaction efficiency. For less reactive aryl bromides, more sophisticated ligands like N-heterocyclic carbenes (NHCs) might be employed to achieve good yields.^[4] Copper-free Sonogashira protocols are also available and can be advantageous in preventing the formation of alkyne dimers.^[5]

Spectroscopic Characterization

Confirmation of the structure and purity of **3-Ethynyl-4-methylbenzoic acid** is typically achieved through a combination of spectroscopic methods.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The spectrum would show characteristic signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the

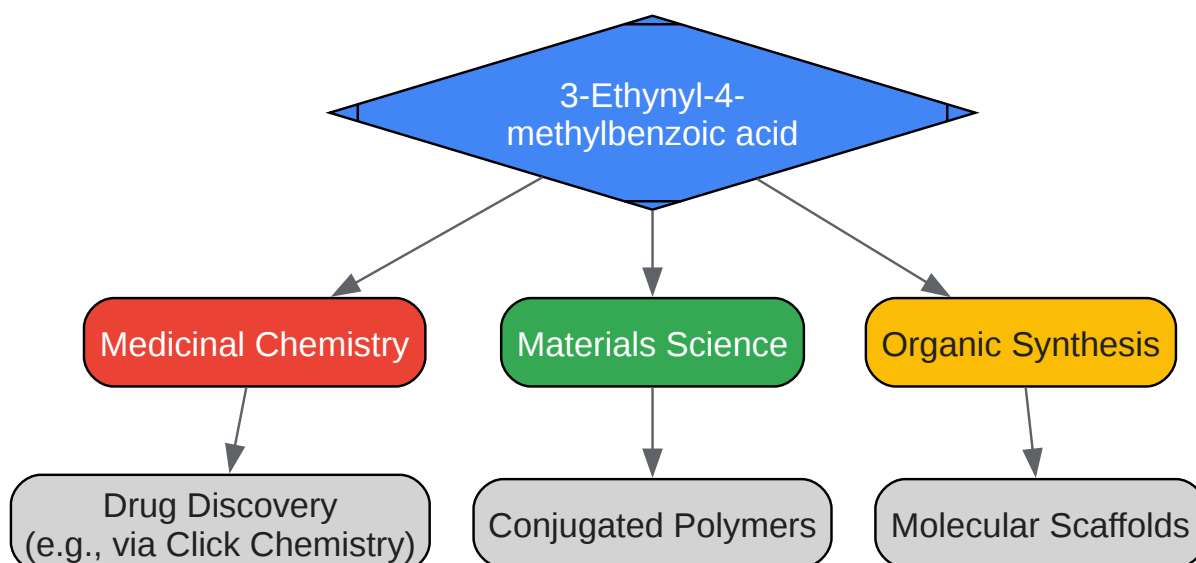
acetylenic proton. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstituted benzene ring.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carboxyl carbon, the two acetylenic carbons, the methyl carbon, and the aromatic carbons.
- IR (Infrared) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (around 3000 cm⁻¹).
- Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (160.17 g/mol).[\[2\]](#)

Applications in Research and Development

The dual functionality of **3-Ethynyl-4-methylbenzoic acid** makes it a valuable intermediate in several areas:

- Medicinal Chemistry: The benzoic acid moiety is a common feature in many pharmaceutical compounds.[\[7\]](#) The ethynyl group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or for further elaboration via Sonogashira and other coupling reactions.[\[8\]](#) This allows for the construction of complex molecules and potential drug candidates.
- Materials Science: Aryl-ethynyl compounds are precursors to conjugated polymers and organic electronic materials. The rigid, linear nature of the ethynyl group can impart desirable photophysical and electronic properties to the resulting materials.
- Organic Synthesis: It serves as a building block for creating more complex, multifunctional molecules for a wide range of research applications.[\[9\]](#)



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Caption: Key application areas for **3-Ethynyl-4-methylbenzoic acid**.

Safety and Handling

3-Ethynyl-4-methylbenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Handling: Use only in a well-ventilated area or under a fume hood.[10] Avoid breathing dust. Wash hands thoroughly after handling.[10]
- Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
- Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

3-Ethynyl-4-methylbenzoic acid is a strategically important chemical intermediate with significant potential for innovation in drug discovery and materials science. Its synthesis, primarily through the robust Sonogashira coupling, is well-established. The distinct reactivity of its carboxylic acid and terminal alkyne functional groups provides chemists with a powerful tool for molecular construction. As research in targeted therapeutics and advanced materials continues to evolve, the utility of such versatile building blocks is expected to grow.

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References

- 1. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]
- 2. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. preprints.org [preprints.org]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinnco.com [nbinnco.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethynyl-4-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1489538#3-ethynyl-4-methylbenzoic-acid-chemical-structure]

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